

Application Notes and Protocols for RTI-118 in Animal Models of Relapse

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Compound of Interest

Compound Name: RTI-118
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **RTI-118**, a selective neuropeptide S (NPS) receptor antagonist, in preclinical animal models of relapse to drug-seeking behavior. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of NPS receptor antagonists for substance use disorders.

Introduction to Animal Models of Relapse

A primary challenge in treating addiction is the high rate of relapse after periods of abstinence. Animal models are crucial for understanding the neurobiological mechanisms underlying relapse and for screening potential pharmacotherapies. Key models include:

- **Reinstatement Model:** This is the most widely used model. After an animal learns to self-administer a drug, the behavior is extinguished (the drug is no longer delivered when the animal makes the response). Relapse is then triggered by presenting the drug itself (drug-induced reinstatement), cues previously associated with the drug (cue-induced reinstatement), or a stressor (stress-induced reinstatement).[1][2]

- **Renewal Model:** This model demonstrates how context can trigger relapse. An animal's drug-seeking behavior is extinguished in a different environment from the one where the drug was self-administered. Returning the animal to the original drug-taking context renews the drug-seeking behavior.
- **Reacquisition Model:** This model assesses how quickly an animal will resume drug self-administration after a period of extinction.

RTI-118: A Neuropeptide S Receptor Antagonist

RTI-118 is a novel small-molecule antagonist of the neuropeptide S (NPS) receptor.[3][4] The NPS system is implicated in various physiological processes, including arousal, anxiety, and reward.[5] By blocking the NPS receptor, **RTI-118** has been shown to selectively decrease cocaine self-administration and reduce cocaine-seeking behavior in rats, suggesting its potential as a treatment for cocaine use disorder.[3][6][7]

Application of RTI-118 in Reinstatement Models

RTI-118 has demonstrated efficacy in attenuating relapse-like behavior across different reinstatement models.

Cue-Induced Reinstatement

Presentation of cues previously associated with cocaine robustly reinstates drug-seeking behavior. Pretreatment with **RTI-118** has been shown to dose-dependently decrease cue-induced reinstatement of cocaine seeking.[6][8]

Drug-Induced Reinstatement

A priming injection of cocaine can reinstate extinguished drug-seeking behavior. **RTI-118** pretreatment significantly attenuates cocaine-primed reinstatement.[6][8]

Stress-Induced Reinstatement

Stress is a major factor in human relapse. In animal models, stressors like the pharmacological agent yohimbine (an α 2-adrenergic receptor antagonist) can reinstate drug-seeking. **RTI-118** has been shown to reduce yohimbine-induced reinstatement of cocaine seeking.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of **RTI-118** on cocaine self-administration and reinstatement from a key study.

Table 1: Effect of **RTI-118** on Cocaine Self-Administration

Treatment (i.p.)	Dose (mg/kg)	Mean Cocaine Infusions (\pm SEM)
Vehicle	-	15.2 \pm 1.8
RTI-118	5	12.5 \pm 2.1
RTI-118	10	8.1 \pm 1.5
RTI-118	20	5.6 \pm 1.1
RTI-118	30	3.2 \pm 0.9*

*p < 0.05 compared to vehicle. Data adapted from Schmoutz et al., 2012.

Table 2: Effect of **RTI-118** on Cue-Induced Reinstatement of Cocaine Seeking

Pretreatment (i.p.)	Dose (mg/kg)	Mean Active Lever Presses (\pm SEM)
Vehicle	-	25.4 \pm 4.3
RTI-118	1	21.1 \pm 5.2
RTI-118	5	12.3 \pm 3.1
RTI-118	10	9.8 \pm 2.5
RTI-118	20	7.5 \pm 1.9*

*p < 0.05 compared to vehicle. Data adapted from Schmoutz et al., 2012.[6]

Table 3: Effect of **RTI-118** on Cocaine-Induced Reinstatement

Pretreatment (i.p.)	Priming Injection (i.p.)	Dose (mg/kg)	Mean Active Lever Presses (\pm SEM)
Vehicle	Vehicle	-	5.1 \pm 1.2
Vehicle	Cocaine	15	30.2 \pm 5.5†
RTI-118	Cocaine	1	24.7 \pm 4.8
RTI-118	Cocaine	5	18.9 \pm 3.9
RTI-118	Cocaine	10	14.1 \pm 3.2
RTI-118	Cocaine	20	11.8 \pm 2.7

†p < 0.05 compared to Vehicle/Vehicle treatment. *p < 0.05 compared to Vehicle/Cocaine treatment. Data adapted from Schmoutz et al., 2012.[6]

Table 4: Effect of **RTI-118** on Yohimbine-Induced Reinstatement

Pretreatment (i.p.)	Stressor (i.p.)	Dose (mg/kg)	Mean Active Lever Presses (\pm SEM)
Vehicle	Vehicle	-	6.3 \pm 1.5
Vehicle	Yohimbine	2.5	28.9 \pm 4.9†
RTI-118	Yohimbine	1	23.5 \pm 4.1
RTI-118	Yohimbine	5	17.6 \pm 3.5
RTI-118	Yohimbine	10	13.2 \pm 2.9
RTI-118	Yohimbine	20	10.9 \pm 2.4

†p < 0.05 compared to Vehicle/Vehicle treatment. *p < 0.05 compared to Vehicle/Yohimbine treatment. Data adapted from Schmoutz et al., 2012.[8]

Experimental Protocols

The following are detailed protocols for conducting reinstatement experiments to evaluate the effects of **RTI-118**.

Protocol 1: Cocaine Self-Administration and Extinction Training

Objective: To train rats to self-administer cocaine and then extinguish this behavior.

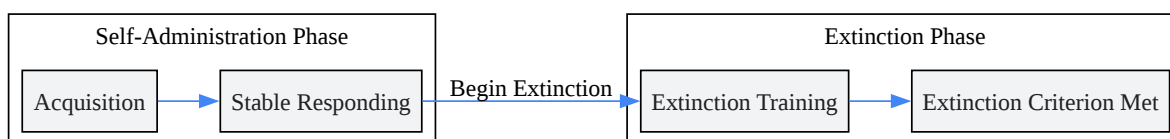
Materials:

- Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
- Intravenous catheters.
- Cocaine hydrochloride.
- Saline solution.
- Syringes and tubing.

Procedure:

- Surgery: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.
- Acquisition of Self-Administration:
 - Place rats in the operant chambers for daily 2-hour sessions.
 - A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) delivered over a few seconds.
 - Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of a stimulus light and activation of a tone) for a short duration (e.g., 20 seconds).
 - A press on the "inactive" lever has no programmed consequences.

- Continue training for approximately 10-14 days, or until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
- Extinction Training:
 - Following stable self-administration, begin extinction sessions.
 - During these sessions (typically 2 hours daily), presses on the active lever no longer result in cocaine infusion or the presentation of the cue complex.
 - Continue extinction training until responding on the active lever decreases to a predetermined criterion (e.g., fewer than 15 responses per session for three consecutive days).



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Workflow for Self-Administration and Extinction.

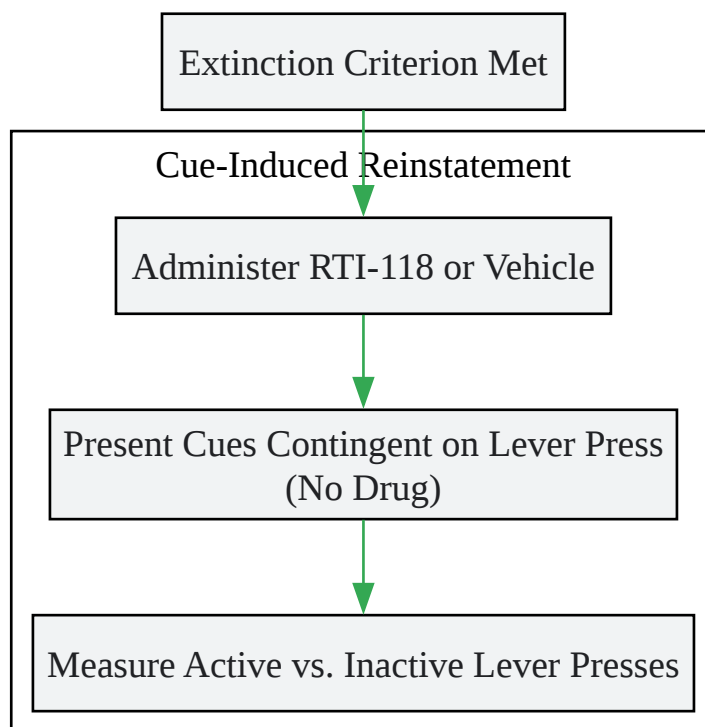
Protocol 2: Cue-Induced Reinstatement

Objective: To assess the ability of drug-associated cues to reinstate cocaine-seeking behavior and the effect of **RTI-118** on this reinstatement.

Procedure:

- Following the achievement of the extinction criterion, begin the reinstatement test session.
- Administer **RTI-118** (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the test session.
- Place the rat in the operant chamber for a 2-hour session.

- During this session, presses on the active lever result in the presentation of the cue complex (light and tone) that was previously paired with cocaine infusions, but no cocaine is delivered.
- Record the number of presses on both the active and inactive levers.



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Workflow for Cue-Induced Reinstatement.

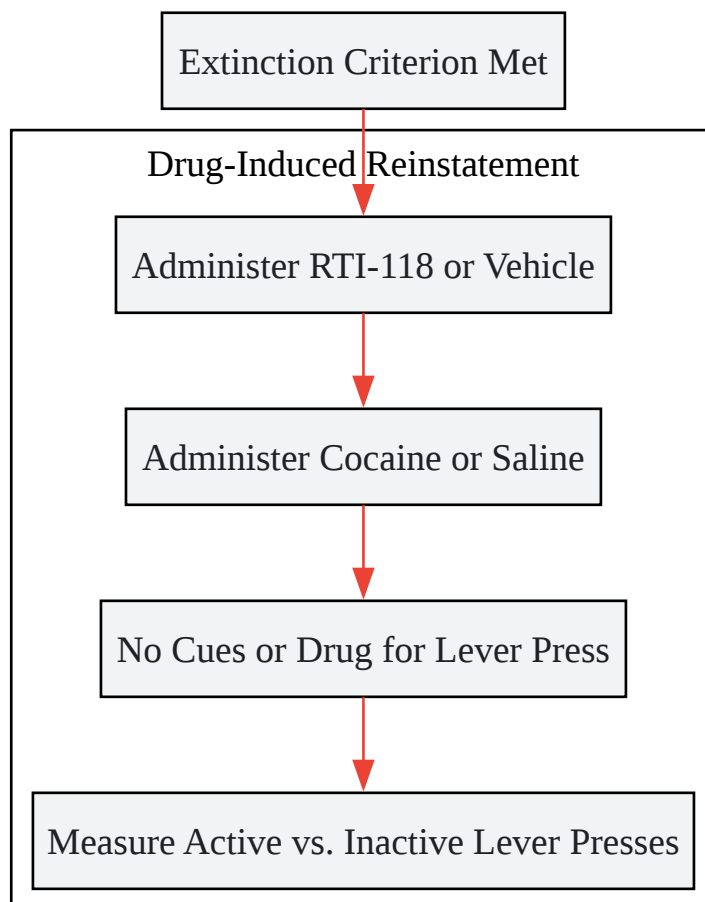
Protocol 3: Drug-Induced Reinstatement

Objective: To assess the ability of a cocaine priming injection to reinstate drug-seeking and the effect of **RTI-118**.

Procedure:

- After reaching the extinction criterion, conduct the reinstatement test.
- Administer **RTI-118** (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the priming injection.

- Administer a priming injection of cocaine (e.g., 15 mg/kg, i.p.) or saline.
- Immediately place the rat in the operant chamber for a 2-hour session under extinction conditions (i.e., no cues or drug for lever presses).
- Record the number of active and inactive lever presses.



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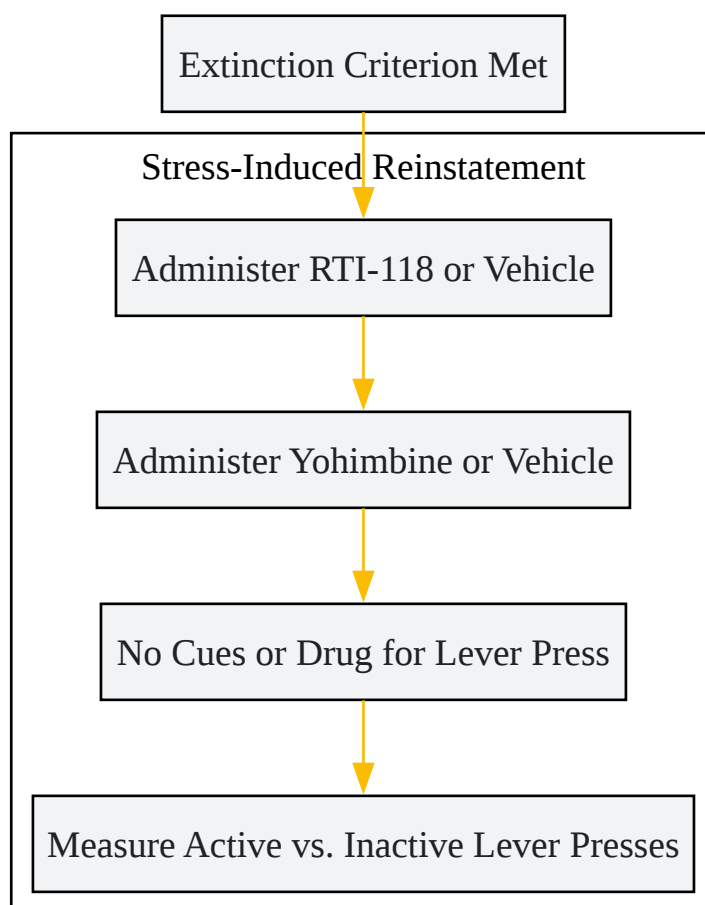
Workflow for Drug-Induced Reinstatement.

Protocol 4: Stress-Induced Reinstatement

Objective: To evaluate the effect of a pharmacological stressor on reinstating cocaine-seeking and the modulatory role of **RTI-118**.

Procedure:

- Following extinction, begin the reinstatement test.
- Administer **RTI-118** (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the stressor.
- Administer the pharmacological stressor yohimbine (e.g., 2.5 mg/kg, i.p.) or vehicle.
- Immediately place the rat in the operant chamber for a 2-hour session under extinction conditions.
- Record active and inactive lever presses.

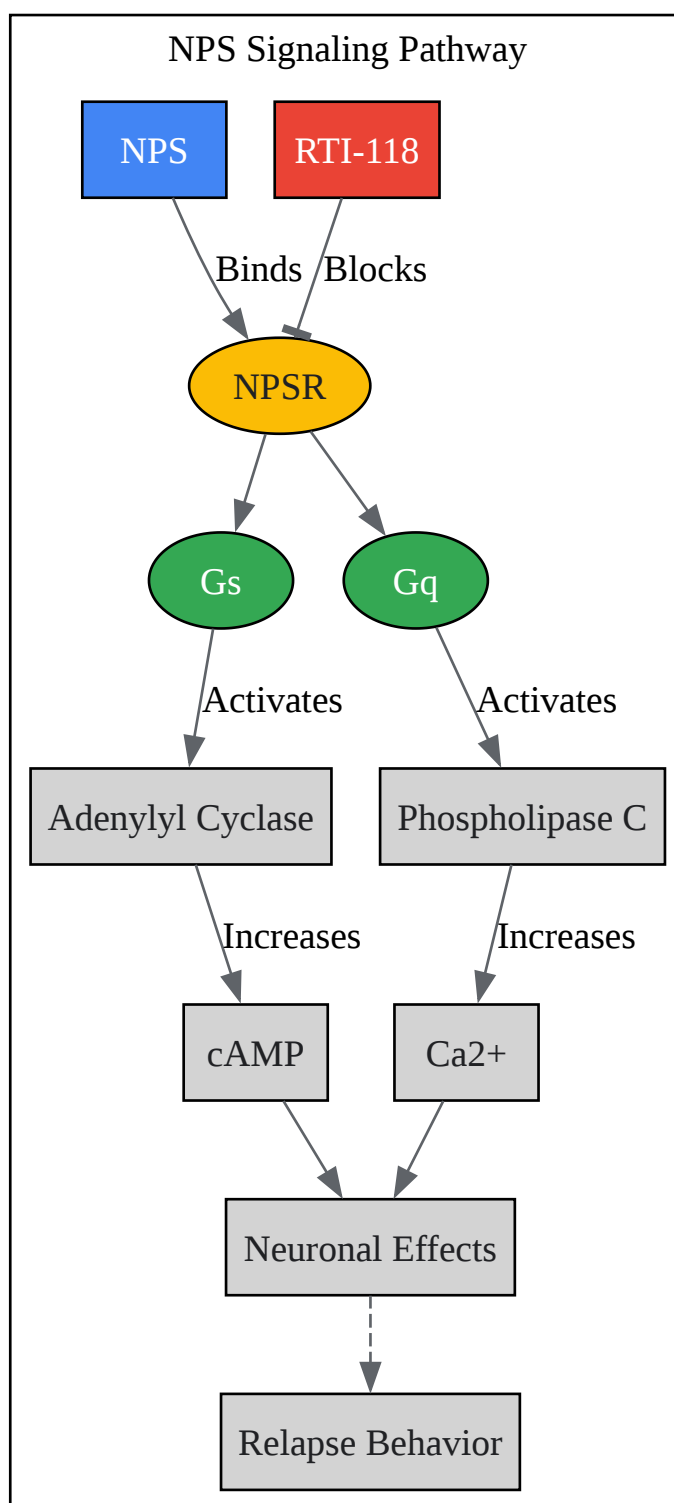


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Workflow for Stress-Induced Reinstatement.

Neuropeptide S Signaling Pathway and RTI-118's Mechanism of Action

Neuropeptide S (NPS) binds to its G-protein coupled receptor (NPSR), which is primarily coupled to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels modulates neuronal excitability and neurotransmitter release, contributing to the effects of NPS on arousal, anxiety, and reward. **RTI-118** acts as a competitive antagonist at the NPSR, blocking the binding of NPS and thereby inhibiting its downstream signaling cascades.



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NPS Receptor Signaling and **RTI-118** Inhibition.

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